molecular formula C12H22N2O2 B6153523 tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1638765-15-7

tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B6153523
CAS No.: 1638765-15-7
M. Wt: 226.32 g/mol
InChI Key: FPZJBUHYHIZINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a high-value spirocyclic building block in pharmaceutical research and development . This compound features a unique 5-azaspiro[2.4]heptane core, which combines a nitrogen-containing pyrrolidine ring fused to a cyclopropane ring via a spiro carbon atom . This three-dimensional, rigid architecture is highly prized in medicinal chemistry for its ability to reduce conformational flexibility, often leading to improved target selectivity, enhanced metabolic stability, and superior pharmacokinetic profiles in drug candidates compared to flat aromatic scaffolds . The molecule is functionally rich, bearing a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine, which allows for further synthetic manipulation, and a primary aminomethyl group that serves as a versatile handle for conjugation . Spirocyclic scaffolds of this nature are recognized as privileged structures in drug discovery. Specifically, the 5-azaspiro[2.4]heptane skeleton is a key intermediate in the industrial synthesis of leading antiviral therapeutics, such as Ledipasvir, a potent NS5A inhibitor used in the treatment of Hepatitis C virus (HCV) infections . Beyond antivirals, its structural properties make it a compelling scaffold for exploring new chemical space in programs targeting a wide range of diseases, including the development of novel antibacterial agents and kinase inhibitors . The primary amine functionality facilitates its incorporation into larger molecular architectures as a linker or to modulate physicochemical properties. This product is intended for research and further manufacturing applications as a chemical intermediate only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Properties

CAS No.

1638765-15-7

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(6-13)12(8-14)4-5-12/h9H,4-8,13H2,1-3H3

InChI Key

FPZJBUHYHIZINM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)CN

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development
    • Neuropharmacology: Research has indicated that compounds similar to tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate exhibit potential as neuroprotective agents. They may modulate neurotransmitter systems, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
    • Antidepressant Activity: Preliminary studies suggest that derivatives of this compound may have antidepressant effects, potentially acting on serotonin and norepinephrine pathways.
  • Synthetic Intermediates
    • The compound serves as a key intermediate in the synthesis of more complex molecules used in pharmaceuticals. Its unique spirocyclic structure allows for further functionalization, enabling the development of novel therapeutic agents.

Case Studies

  • Neuroprotective Effects
    • A study published in Journal of Medicinal Chemistry evaluated a series of spirocyclic compounds, including this compound, for their ability to protect neuronal cells from oxidative stress. Results demonstrated significant neuroprotection at micromolar concentrations, suggesting its potential utility in treating neurodegenerative disorders .
  • Antidepressant Activity
    • In a randomized controlled trial, a derivative of this compound was tested for its efficacy in alleviating symptoms of major depressive disorder. The trial reported a statistically significant reduction in depression scores compared to placebo, indicating that the compound may influence mood-regulating neurotransmitters .

Material Science Applications

  • Polymer Chemistry
    • Due to its unique structure, this compound can be utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
    • Research indicates that incorporating such spirocyclic compounds into polymer matrices can improve material performance for applications in coatings and composites .

Mechanism of Action

The mechanism by which tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and functional groups:

Compound Name CAS No. Molecular Formula Substituents/Modifications Key Properties
tert-Butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate 351369-07-8 C12H22N2O2 - Boc at C5
- Aminomethyl at C7
High nucleophilicity at C7; used in peptide coupling
(S)-tert-Butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate 1262397-26-1 C12H22N2O2 - Boc at C5
- (S)-Aminomethyl at C6
Stereochemical influence on receptor binding
tert-Butyl 4-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate 1824396-92-0 C12H21NO3 - Boc at C5
- Hydroxymethyl at C4
Polar group enhances solubility; lower reactivity than amine
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-4-carboxylic acid N/A C12H19NO4 - Boc at C5
- Carboxylic acid at C4
Acidic functionality (pKa ~4-5); used in esterification
tert-Butyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate 301226-25-5 C10H17NO3 - Boc at C5
- Oxygen atom in spiro ring
Increased ring strain; altered electronic properties
tert-Butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate 137644-94-1 C11H17NO3 - Boc at C5
- Ketone at C7
Electrophilic carbonyl for nucleophilic additions

Key Differences and Implications

Functional Group Reactivity
  • Aminomethyl vs.
  • Carboxylic Acid vs. Carbamate : The carboxylic acid derivative (CAS N/A) exhibits acidity (pKa ~4-5), making it suitable for salt formation or coupling via activated esters, unlike the Boc-protected amine .
Stereochemical and Positional Effects
  • The (S)-configured analog (CAS 1262397-26-1) demonstrates enantioselective interactions in chiral environments, critical for optimizing pharmacokinetics in drug candidates .
  • Substituent position (C4 vs. C7) significantly impacts molecular geometry. For example, the C4-hydroxymethyl derivative (CAS 1824396-92-0) may exhibit reduced steric hindrance compared to C7-substituted analogs .
Spiro Ring Modifications
  • Ketone-Containing Derivatives: The 7-oxo compound (CAS 137644-94-1) serves as a Michael acceptor or precursor for reductive amination, offering distinct reactivity compared to aminomethyl derivatives .

Biological Activity

Tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (CAS: 1638765-15-7) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : 97% .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : This compound may interact with various neurotransmitter receptors, influencing neurochemical pathways.
  • Antioxidant Activity : Similar compounds have shown protective effects against oxidative stress, which is critical in preventing cellular apoptosis .
  • Cellular Signaling Pathways : Research indicates that related compounds can activate signaling pathways such as ERK/MAPK and PI3K/Akt, which are vital for cell survival and proliferation .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines:

Cell Line Treatment Outcome
HepG2 (liver cancer)Exposure to oxidative stressInduced apoptosis; protective effects noted with antioxidant pre-treatment .
SH-SY5Y (neuroblastoma)Treated with tert-butyl compoundNeuroprotective effects observed; reduced cell death via ERK/Akt pathways .

Case Studies

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound could protect neuronal cells from oxidative damage induced by tert-butyl hydroperoxide (tBHP). The mechanism involved the activation of survival signaling pathways, which mitigated apoptosis .
  • Antioxidant Properties : Another investigation highlighted the antioxidant capabilities of related compounds, showing significant reductions in reactive oxygen species (ROS) levels in treated cells compared to controls .

Preparation Methods

Cyclopropane Ring Formation via Alkaline Cyclization

In CN113292479A, cyclopropyl nitrile undergoes nucleophilic addition with ethylene oxide under strong alkaline conditions (e.g., NaOH/KOH) to yield 1-(2-hydroxyethyl)cyclopropanecarbonitrile. Subsequent reduction of the nitrile group using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation produces 2-(1-aminomethylcyclopropyl)ethanol. Ring closure is achieved via intramolecular nucleophilic substitution, forming the 5-azaspiro[2.4]heptane skeleton.

Critical Parameters :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0–25°C for nitrile reduction; reflux conditions for cyclization.

  • Yield : 68–72% for the spirocyclic intermediate.

Bromination-Mediated Spirocyclization

CN103420896B details a bromination-cyclization sequence starting from 3-cyclopropylacetyl acetamide derivatives. N-Bromosuccinimide (NBS) brominates the α-position of the ketone, followed by base-mediated cyclization (NaOH/EtOH) to form the spirocyclic diketone. This method avoids hazardous reagents like diethyl zinc, enhancing safety profiles for large-scale production.

Optimized Conditions :

  • Bromination : NBS in acetonitrile/DCM (1:1) at 25°C for 5 hours.

  • Cyclization : Reflux in DCM with KOH for 15 hours.

  • Yield : 85–90% for 5-benzyl-5-azaspiro[2.4]heptane-4,7-dione.

Introduction of the 7-Aminomethyl Functional Group

The aminomethyl group at the 7-position is introduced through reductive amination or oxime reduction.

Oxime Formation and Borane Reduction

In CN103420896B, the diketone intermediate reacts with hydroxylamine hydrochloride to form an oxime, which is reduced using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O). This step installs the primary amine while preserving the spirocyclic framework.

Reaction Specifics :

  • Oxime Formation : Pyridine as base, room temperature for 2 hours.

  • Reduction : NaBH₄/BF₃·Et₂O in THF at −10–10°C for 5 hours.

  • Yield : 92–97% for 5-benzyl-7-amino-5-azaspiro[2.4]heptane.

Direct Aminomethylation via Reductive Alkylation

Alternative routes employ reductive alkylation of aldehyde intermediates. For example, tert-butyl 7-formyl-5-azaspiro[2.4]heptane-5-carboxylate (synthesized via oxidation of a hydroxymethyl precursor) undergoes condensation with ammonium acetate, followed by NaBH₃CN reduction to afford the aminomethyl derivative.

Key Considerations :

  • Oxidizing Agent : Pyridinium chlorochromate (PCC) for aldehyde formation.

  • Reduction : NaBH₃CN in methanol at 0°C.

  • Yield : 75–80%.

tert-Butoxycarbonyl (Boc) Protection Strategies

The Boc group is introduced either early in the synthesis to protect the spirocyclic nitrogen or during final functionalization.

Early-Stage Boc Protection

In CN113292479A, the primary amine generated post-cyclization is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). This method ensures the nitrogen remains inert during subsequent reactions.

Conditions :

  • Solvent : DCM or acetonitrile.

  • Base : Triethylamine (2 eq).

  • Yield : 95–98% for Boc-protected spirocyclic amine.

Stereochemical Control and Resolution

The 7-position’s stereochemistry is critical for biological activity. CN103420896B achieves enantiomeric purity via diastereomeric salt formation using L-camphorsulfonic acid.

Resolution Protocol :

  • Dissolve racemic amine in toluene with L-camphorsulfonic acid.

  • Precipitate the desired (S)-enantiomer salt via solvent evaporation.

  • Liberate the free amine using NaOH.

  • Enantiomeric Excess (ee) : >99%.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages
Bromination-Cyclization3-Cyclopropylacetyl acetamideBromination, cyclization, reduction85–90%High yield; avoids hazardous reagents
Alkaline CyclizationCyclopropyl nitrileNitrile reduction, ring closure68–72%Low-cost raw materials; scalable
Reductive AminationAldehyde intermediateOxime formation, borane reduction75–80%Direct functionalization; minimal steps

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DCM Recovery : Distillation post-reaction achieves >90% solvent reuse.

  • Catalyst : BF₃·Et₂O is recovered via aqueous extraction and reused with <5% activity loss.

Cost Efficiency

  • Raw Material Cost : Cyclopropyl nitrile ($120/kg) vs. 3-cyclopropylacetyl acetamide ($250/kg).

  • Process Economics : The alkaline cyclization route reduces costs by 40% compared to bromination methods .

Q & A

How can enantioselective synthesis of tert-butyl 7-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate be optimized for high enantiomeric excess?

Methodological Answer:
Enantioselective hydrogenation using chiral catalysts (e.g., Ru-SunPhos complexes) is critical for controlling stereochemistry. Key steps include:

  • Catalyst Selection : Use [RuCl(benzene)(S)-SunPhos]Cl to achieve enantioselectivity >98% ee, as demonstrated in spirocyclic amine syntheses .
  • Reaction Conditions : Maintain low temperatures (-70°C) and anhydrous solvents (THF) to minimize racemization .
  • Purification : Employ chiral chromatography or recrystallization to isolate the desired enantiomer .

What advanced techniques resolve stereochemical ambiguities in spirocyclic compounds like this derivative?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination. SHELX is robust for small-molecule refinement, even with twinned data .
  • NMR Spectroscopy : 2D NOESY or ROESY experiments can confirm spatial proximity of substituents, while 13C^{13}\text{C}-1H^{1}\text{H} coupling constants help assign stereocenters .
  • Computational Modeling : Compare experimental data with DFT-optimized structures to validate configurations .

How should researchers design experiments to evaluate biological target interactions?

Methodological Answer:

  • Enzyme Assays : Test inhibitory activity against kinases (e.g., JAK1) using fluorescence polarization or radiometric assays. IC50_{50} values can be derived from dose-response curves .
  • Covalent Binding Studies : Utilize mass spectrometry to detect adduct formation between the aminomethyl group and nucleophilic residues (e.g., cysteine thiols) .
  • Thermodynamic Profiling : Measure binding affinity via ITC (Isothermal Titration Calorimetry) or SPR (Surface Plasmon Resonance) .

How to address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

  • Validate Computational Models : Cross-check DFT or MD simulations with experimental kinetics (e.g., stopped-flow spectroscopy) .
  • Solvent Effects : Re-evaluate solvent parameters (e.g., polarity, H-bonding) in simulations, as these significantly influence reaction pathways .
  • Controlled Replicates : Repeat experiments under inert atmospheres to rule out oxidation or hydrolysis side reactions .

What methodologies compare bioactivity between this compound and its analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., bromomethyl or formyl derivatives) and test in parallel assays .
  • Pharmacophore Mapping : Overlay 3D structures of analogs to identify critical interaction motifs using software like Schrödinger’s Phase .
  • Selectivity Profiling : Screen against related targets (e.g., JAK2 vs. JAK1) to assess specificity, as done for spirocyclic JAK inhibitors .

What models elucidate the mechanism of action in vitro and in vivo?

Methodological Answer:

  • In Vitro Models :
    • Cell-Based Assays : Use HEK293 cells transfected with target receptors to measure signaling modulation (e.g., STAT phosphorylation for JAK inhibitors) .
    • Microsomal Stability : Assess metabolic stability using liver microsomes to predict pharmacokinetics .
  • In Vivo Models :
    • CIA (Collagen-Induced Arthritis) : Evaluate efficacy in autoimmune disease models, monitoring cytokine levels and joint inflammation .
    • ADME Studies : Track compound distribution via LC-MS/MS in plasma/tissues .

How do reaction conditions influence functional group transformations in derivatives?

Methodological Answer:

  • Aminomethyl Reactivity :
    • Nucleophilic Substitution : React with alkyl halides in DMF at 60°C to form secondary amines .
    • Reductive Amination : Use NaBH3_3CN in methanol to couple aldehydes/ketones .
  • Protection/Deprotection : Employ Boc groups (tert-butyl carbonate) under acidic conditions (HCl/dioxane) to preserve the spirocyclic core during synthesis .

What purification techniques are optimal for isolating this compound from complex mixtures?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc → 10% MeOH) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2_2O) based on solubility differences .
  • HPLC : Apply reverse-phase C18 columns with 0.1% TFA in acetonitrile/water for high-purity isolation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.